Pentryl
Overview
Description
It is characterized by its molecular formula C8H6N6O11 and a molecular weight of 362.17 g/mol . Pentryl is known for its potent explosive properties and has been studied extensively for its applications in both military and industrial settings.
Preparation Methods
The synthesis of Pentryl involves the nitration of 2,4,6-trinitrophenylmethylnitramine. The process typically includes the following steps:
Nitration Reaction: The starting material, 2,4,6-trinitrophenylmethylnitramine, is treated with a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces nitro groups into the aromatic ring, resulting in the formation of this compound.
Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and maximize yield.
Chemical Reactions Analysis
Pentryl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines and other reduced products.
Substitution: this compound can undergo substitution reactions where one or more of its nitro groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pentryl has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of high-energy materials and explosives. Its properties are compared with other explosives to understand their behavior and performance.
Biology: Research on this compound’s biological effects is limited, but it is studied for its potential impact on living organisms and the environment.
Medicine: this compound is not commonly used in medicine due to its explosive nature. its derivatives and related compounds are explored for potential therapeutic applications.
Industry: this compound is used in the manufacturing of explosives for military and industrial purposes.
Mechanism of Action
The mechanism of action of Pentryl involves the rapid release of energy upon detonation. This process is initiated by the decomposition of the nitro groups, leading to the formation of highly reactive intermediates. These intermediates undergo further reactions, releasing a large amount of heat and gas, resulting in an explosive effect .
The molecular targets and pathways involved in this compound’s explosive action are primarily related to its chemical structure and the presence of nitro groups, which are prone to rapid decomposition under suitable conditions.
Comparison with Similar Compounds
Pentryl is compared with other high-energy explosives such as:
Tetryl: Similar to this compound, Tetryl is a nitroaromatic compound used as an explosive. this compound has a higher energy content and is more powerful.
Hexyl: Another nitroaromatic explosive, Hexyl has different structural features and explosive properties compared to this compound.
Nonyl: Nonyl is a less commonly used explosive with distinct chemical properties and applications.
This compound’s uniqueness lies in its high energy content and specific structural features, making it a valuable compound in the study and application of high-energy materials.
Properties
IUPAC Name |
2-(N,2,4,6-tetranitroanilino)ethyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMSQGCYXOMOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-55-4 | |
Record name | Pentryl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTRYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF9BEM54XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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